6-Chloropyridazine-3-sulfinic acid
Description
6-Chloropyridazine-3-sulfinic acid is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at position 6 and a sulfinic acid (-SO₂H) group at position 2. Pyridazine derivatives are of significant interest in medicinal chemistry and agrochemical research due to their electron-deficient aromatic system, which facilitates diverse reactivity with nucleophiles and electrophiles.
Properties
Molecular Formula |
C4H3ClN2O2S |
|---|---|
Molecular Weight |
178.60 g/mol |
IUPAC Name |
6-chloropyridazine-3-sulfinic acid |
InChI |
InChI=1S/C4H3ClN2O2S/c5-3-1-2-4(7-6-3)10(8)9/h1-2H,(H,8,9) |
InChI Key |
ZFWYKDBCPZLKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1S(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyridazine-3-sulfinic acid typically involves the chlorination of pyridazine derivatives followed by sulfonation. One common method includes the oxidation of 3-chloropyridazine to 3-chloropyridazine N-oxide, followed by the replacement of the chlorine atom with a sulfo group and subsequent reduction to yield the sulfinic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyridazine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloropyridazine-3-sulfinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides
Mechanism of Action
The mechanism of action of 6-Chloropyridazine-3-sulfinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Functional Group Variations
The following table compares 6-Chloropyridazine-3-sulfinic acid with key analogs, highlighting structural and functional differences:
Physicochemical Properties
- Solubility : Sulfinic acid derivatives generally exhibit higher water solubility than their carboxylic acid or amide counterparts due to stronger hydrogen-bonding capacity. For instance, 6-chloropyridazine-3-carboxylic acid is sparingly soluble in water, whereas sulfonamide analogs (e.g., 6-chloropyridine-3-sulfonamide) show improved solubility .
- Thermal Stability : Sulfonyl chlorides (e.g., 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride) are thermally unstable and require cold storage, while sulfinic acids are more stable under ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
